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Compound of Interest

Compound Name:

2,2'-((3-

Methoxyphenyl)azanediyl)diethan

ol

Cat. No.: B102358 Get Quote

3-[Di(2-hydroxyethyl)amino]anisole is an aromatic compound featuring a methoxy group and a

diethanolamine substituent on a benzene ring. As a substituted anisole derivative, it holds

potential interest in the development of dyes, pharmaceuticals, and materials science, where

precise molecular characterization is paramount. The structural elucidation of such a molecule

relies on a suite of spectroscopic techniques, each providing a unique piece of the structural

puzzle. This guide offers a predictive framework for the ¹H NMR, ¹³C NMR, Infrared (IR), Mass

Spectrometry (MS), and UV-Vis spectroscopic data of 3-[Di(2-hydroxyethyl)amino]anisole. The

analysis is grounded in established data for analogous structures, providing a robust starting

point for experimental verification.

Molecular Structure and Predicted Spectroscopic
Overview
The structure combines an electron-donating methoxy group with an amino group, which also

bears two hydroxyethyl chains. This combination of functional groups will dictate the molecule's

spectroscopic behavior.

Caption: Molecular structure of 3-[Di(2-hydroxyethyl)amino]anisole.
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NMR spectroscopy is the cornerstone of organic structure determination, providing detailed

information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the

methoxy group, and the two equivalent N-hydroxyethyl chains. The chemical shifts are

influenced by the electron-donating nature of both the amino and methoxy groups.
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Proton

Assignment

Predicted δ

(ppm)

Predicted

Multiplicity
Integration

Rationale/Justifi

cation

Aromatic (H-2,

H-4, H-5, H-6)
6.2 - 7.2 Multiplet (m) 4H

The aromatic

region will be

complex due to

the meta-

substitution

pattern. The

combined

electron-donating

effects of the -

OCH₃ and -N(R)₂

groups will shield

the aromatic

protons, shifting

them upfield

compared to

benzene (7.34

ppm). Data from

3-aminoanisole

and 3-

methoxyphenol

support this

range.[1][2]

Methoxy (-OCH₃) ~3.8 Singlet (s) 3H

This is a

characteristic

chemical shift for

a methoxy group

attached to a

benzene ring, as

seen in anisole

and its

derivatives.[3][4]

Methylene (-N-

CH₂-)

~3.5 - 3.7 Triplet (t) 4H These protons

are adjacent to

the nitrogen
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atom. In N-

phenyldiethanola

mine, these

protons appear

around 3.5 ppm.

[5][6] The triplet

arises from

coupling to the

adjacent -CH₂-

OH protons.

Methylene (-

CH₂-OH)
~3.7 - 3.9 Triplet (t) 4H

These protons

are adjacent to

the hydroxyl

group, which is

deshielding.

Their chemical

shift is expected

to be slightly

downfield from

the -N-CH₂-

protons. Data

from N-

methyldiethanola

mine shows

similar values.[7]

[8]

Hydroxyl (-OH) 2.0 - 4.0 Broad Singlet (br

s)

2H The chemical

shift of hydroxyl

protons is highly

variable and

depends on

concentration,

temperature, and

solvent due to

hydrogen

bonding. The

signal is often
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broad and may

exchange with

D₂O.

Experimental Protocol: ¹H NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy.

Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical;

CDCl₃ is a good first choice, but if the compound has poor solubility, DMSO-d₆ is an

excellent alternative and will also allow for clearer observation of the -OH protons.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrument Setup: The experiment should be run on a 400 MHz (or higher) spectrometer.

Higher fields will provide better signal dispersion, which is crucial for resolving the complex

aromatic region.

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is

appropriate.

Spectral Width: Set a spectral width of approximately -2 to 12 ppm to ensure all signals

are captured.

Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure

good resolution.

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

Number of Scans: Acquire 8 to 16 scans for a sufficiently concentrated sample to achieve

a good signal-to-noise ratio.

Data Processing:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 17 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Apply a Fourier transform to the raw Free Induction Decay (FID) data.

Perform phase correction and baseline correction to obtain a clean spectrum.

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Integrate the signals to determine the relative number of protons for each resonance.

Caption: Unique proton environments in 3-[Di(2-hydroxyethyl)amino]anisole.

Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom. The

chemical shifts are highly predictable based on substituent effects.
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Carbon Assignment Predicted δ (ppm) Rationale/Justification

C-O (Aromatic, C1) ~160

The carbon attached to the

methoxy group is significantly

deshielded. Anisole's C1 is at

159.9 ppm.[9][10]

C-N (Aromatic, C3) ~150

The carbon attached to the

amino group is also strongly

deshielded. In N-

phenyldiethanolamine, this

carbon is at 148 ppm.[6]

C-H (Aromatic, C5) ~130

The C-H carbon meta to the

amino group and ortho to the

methoxy group. Anisole's

C2/C6 are at 114.0 ppm and

C4 is at 120.7 ppm.[9] The

combined substituent effects

will determine the final shifts.

C-H (Aromatic, C4, C6) 105 - 120

These carbons are ortho or

para to the strong electron-

donating groups, leading to

significant shielding.

C-H (Aromatic, C2) ~100

This carbon is ortho to both

electron-donating groups and

is expected to be the most

shielded aromatic carbon.

Methylene (-CH₂-OH) ~60

In diethanolamine, the carbons

appear at 60.5 ppm.[11] This is

a typical value for a carbon

attached to a hydroxyl group.

Methoxy (-OCH₃) ~55
The methoxy carbon in anisole

appears at 54.6 ppm.[9][10]

Methylene (-N-CH₂) ~52 In diethanolamine, these

carbons are at 51.9 ppm.[11]
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They are slightly more

shielded than the -CH₂-OH

carbons.

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration

(20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

Instrument Setup: Use the same spectrometer as for the proton NMR.

Acquisition Parameters:

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker

instruments) is used to simplify the spectrum to singlets.

Spectral Width: Set a wide spectral width, typically 0 to 220 ppm.

Acquisition Time: An acquisition time of 1-2 seconds is standard.

Relaxation Delay: A relaxation delay of 2-5 seconds is crucial for accurate integration,

especially for quaternary carbons, although quantitative ¹³C is not typically the primary

goal.

Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is

required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Data Processing: The processing steps are similar to those for ¹H NMR (Fourier transform,

phase and baseline correction, and referencing to TMS at 0.00 ppm or the solvent signal).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Type Functional Group
Rationale/Justificatio

n

3500 - 3200 (broad) O-H stretch Alcohol

The broadness is due

to intermolecular

hydrogen bonding.

This is a characteristic

feature of alcohols, as

seen in the spectrum

of diethanolamine.[12]

[13]

3100 - 3000 C-H stretch Aromatic

These are typical

stretching frequencies

for sp² C-H bonds on

a benzene ring.[14]

[15]

2960 - 2850 C-H stretch Aliphatic

These absorptions

correspond to the sp³

C-H bonds of the

methoxy and

hydroxyethyl groups.

[14][15]

1600 & 1500 C=C stretch Aromatic Ring

These two bands are

characteristic of the

benzene ring

skeleton.

1250 (strong)
C-O-C stretch

(asymmetric)
Aryl Ether

Anisole shows a

strong, characteristic

asymmetric C-O-C

stretch around 1250

cm⁻¹.[14][16]

1170 - 1030 C-N stretch & C-O

stretch

Amine & Alcohol This region will likely

contain overlapping

bands from the C-N

stretching of the
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tertiary amine and the

C-O stretching of the

alcohol groups.

Diethanolamine

shows strong

absorptions in this

area.[12]

1040 (strong)
C-O-C stretch

(symmetric)
Aryl Ether

A symmetric C-O-C

stretch for the anisole

moiety is expected

around 1040 cm⁻¹.

[14][16]

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR
ATR is a modern, rapid technique for acquiring IR spectra of solid or liquid samples.

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

Run a background scan to record the spectrum of the empty crystal, which will be

automatically subtracted from the sample spectrum.

Sample Application: Place a small drop of the liquid sample (or a small amount of solid)

directly onto the ATR crystal.

Acquisition:

Lower the instrument's pressure arm to ensure firm contact between the sample and the

crystal.

Initiate the scan. The instrument typically co-adds multiple scans (e.g., 16 or 32) to

improve the signal-to-noise ratio.

The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

Data Processing and Cleaning:
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The instrument's software automatically performs the background subtraction.

After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g.,

isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, offering crucial clues to its structure.

Predicted Mass Spectrum (Electron Ionization - EI)
Molecular Ion (M⁺•): The molecular weight of C₁₁H₁₇NO₃ is 211.26 g/mol . A prominent

molecular ion peak is expected at m/z = 211.

Major Fragmentations: EI is a high-energy technique that will likely cause significant

fragmentation. The fragmentation will be directed by the functional groups.

Loss of •CH₂OH (m/z = 180): Alpha-cleavage next to the nitrogen is a very common

fragmentation pathway for amino alcohols. This would result from the loss of a

hydroxymethyl radical (•CH₂OH, 31 Da).

Anisole-related fragments: The parent compound anisole shows a very stable molecular

ion at m/z = 108 and a base peak at m/z = 93 after loss of a methyl group.[17][18] Similar

fragments may be observed.

Loss of C₂H₄O (m/z = 167): Cleavage of the ethyl chain can also occur.

Base Peak: The most stable carbocation will form the base peak. The fragment at m/z =

180, [M - CH₂OH]⁺, is a strong candidate for the base peak due to the stability of the

resulting ion.
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[C₁₁H₁₇NO₃]⁺•
m/z = 211

[M - •CH₂OH]⁺
m/z = 180

- •CH₂OH

[M - •OCH₃]⁺
m/z = 180

- •OCH₃

[Anisole]⁺•
m/z = 108

- N(C₂H₄OH)₂

[M - C₂H₅O₂]⁺
m/z = 150

- CH₂O

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 3-[Di(2-hydroxyethyl)amino]anisole in EI-

MS.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Introduction: For a volatile liquid or solid, direct injection via a heated probe or

coupling with a Gas Chromatograph (GC-MS) is ideal. GC-MS provides separation from

impurities and a clean spectrum of the target compound.

Ionization: Use a standard electron ionization energy of 70 eV. This is the standard for

generating reproducible fragmentation patterns that can be compared to library data.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used. A high-resolution

mass spectrometer (HRMS) would be invaluable for determining the exact elemental

composition of the molecular ion and its fragments, thus confirming the molecular formula.

Data Acquisition: Scan a mass range appropriate for the expected molecular weight, for

instance, m/z 40 to 400.

Data Analysis:
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Identify the molecular ion peak (M⁺•).

Identify the base peak (the most intense peak in the spectrum).

Propose structures for the major fragment ions by calculating the mass differences from

the molecular ion.

UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

and is particularly useful for compounds containing chromophores like aromatic rings.

Predicted UV-Vis Absorption
Chromophore: The substituted benzene ring is the primary chromophore.

Predicted λₘₐₓ: Anisole in cyclohexane shows absorption peaks around 220 nm and 270 nm.

[19] The presence of the powerful electron-donating amino group (an auxochrome) is

expected to cause a bathochromic (red) shift of these absorptions to longer wavelengths and

increase their intensity (hyperchromic effect). Therefore, λₘₐₓ values are predicted to be in

the range of 240-250 nm and 280-300 nm.

Experimental Protocol: UV-Vis Spectroscopy
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Ethanol

or cyclohexane are common choices.

Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent in a quartz

cuvette. The concentration should be adjusted so that the maximum absorbance is between

0.5 and 1.5 AU.

Instrument Setup:

Use a dual-beam spectrophotometer.

Fill a reference cuvette with the pure solvent.

Acquisition:
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First, run a baseline correction with the solvent-filled cuvettes in both the sample and

reference beams.

Place the sample cuvette in the sample beam and acquire the spectrum over a range of

approximately 200 nm to 400 nm.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Summary and Concluding Remarks
This guide provides a comprehensive, albeit predictive, spectroscopic profile of 3-[Di(2-

hydroxyethyl)amino]anisole. The interpretations are firmly rooted in the established spectral

data of its structural components. For any researcher tasked with synthesizing or analyzing this

compound, this document serves as a roadmap for what to expect during experimental

characterization. The ultimate confirmation of this structure will, of course, depend on the

acquisition and rigorous analysis of actual experimental data. The protocols outlined herein

represent standard, robust methodologies for obtaining high-quality data for unambiguous

structural elucidation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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